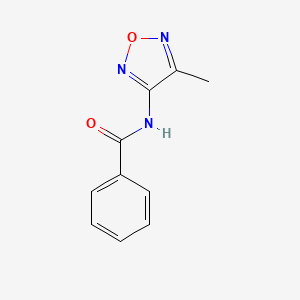
N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: is a chemical compound with the molecular formula C₁₀H₉N₃O₂ . It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide. The reaction mixture is stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzamide or oxadiazole moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methyl-1,2,5-oxadiazol-3-yl)benzoic acid, while reduction could produce N-(4-methyl-1,2,5-oxadiazol-3-yl)benzylamine .
Scientific Research Applications
N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antifungal activities.
Material Science: It is used in the development of high-energy materials and as a building block for more complex molecules.
Industry: The compound finds applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- N-(4-methyl-1,2,5-oxadiazol-3-yl)benzoic acid
Uniqueness: N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
CAS No. |
102140-71-6 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(13-15-12-7)11-10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |
InChI Key |
YBOUVTOMSZDKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


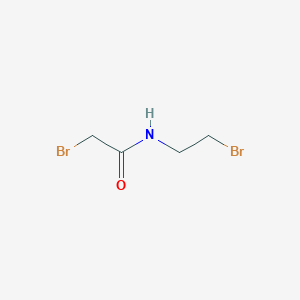
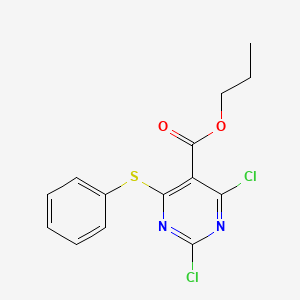
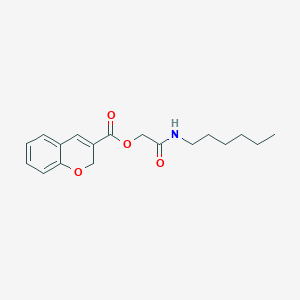

![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
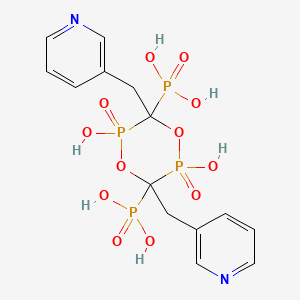
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)
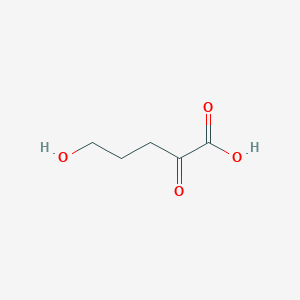

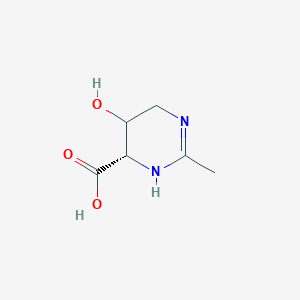
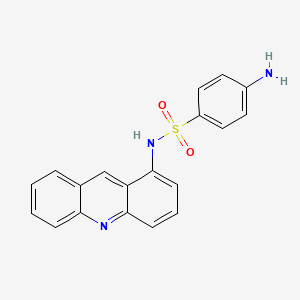
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)

![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
